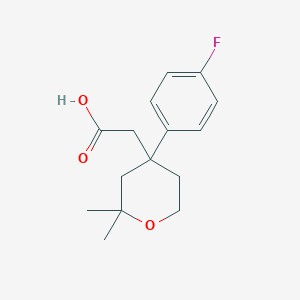![molecular formula C21H13F6N3O2 B2845784 3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide CAS No. 477539-22-3](/img/structure/B2845784.png)
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are often found in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Molecular Structure Analysis
The trifluoromethyl group is covalently bonded to an R group. Some common examples of compounds with this group are trifluoromethane (H–CF3), 1,1,1-trifluoroethane (H3C–CF3), and hexafluoroacetone (F3C–CO–CF3) .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N,N’-(pyridine-3,4-diyl)bis(3-(trifluoromethyl)benzamide), also known as 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide or 3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide, focusing on six unique applications:
Catalysis
This compound can act as a ligand in catalytic processes. Its structure, featuring pyridine and trifluoromethyl groups, allows it to form stable complexes with various metals. These complexes can be used in catalytic cycles to facilitate reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The electron-withdrawing trifluoromethyl groups can enhance the reactivity and selectivity of the catalytic process .
Pharmaceutical Development
The compound’s unique structure makes it a potential candidate for drug development. The trifluoromethyl groups can improve the metabolic stability and bioavailability of pharmaceutical agents. Additionally, the pyridine moiety is known for its ability to interact with biological targets, making this compound a promising scaffold for designing new drugs to treat various diseases, including cancer and infectious diseases .
Material Science
In material science, this compound can be used to develop new materials with unique properties. The presence of trifluoromethyl groups can impart hydrophobicity and thermal stability to polymers and other materials. This makes it useful in creating coatings, adhesives, and other materials that require high durability and resistance to harsh conditions .
Supramolecular Chemistry
The compound can be utilized in the field of supramolecular chemistry to create complex structures through non-covalent interactions. The pyridine and trifluoromethyl groups can participate in hydrogen bonding, π-π stacking, and other interactions to form supramolecular assemblies. These assemblies can be used in applications such as molecular recognition, sensing, and the development of new materials with specific functions .
Environmental Chemistry
In environmental chemistry, this compound can be used to develop sensors and remediation agents. The trifluoromethyl groups can enhance the sensitivity and selectivity of sensors for detecting pollutants. Additionally, the compound can be used to create materials that can adsorb or degrade environmental contaminants, contributing to pollution control and environmental protection .
Computational Chemistry
The compound’s structure makes it an interesting subject for computational chemistry studies. Researchers can use computational methods to predict its reactivity, stability, and interactions with other molecules. These studies can provide insights into the compound’s potential applications and guide the design of new compounds with improved properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)14-5-1-3-12(9-14)18(31)29-16-7-8-28-11-17(16)30-19(32)13-4-2-6-15(10-13)21(25,26)27/h1-11H,(H,30,32)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWGMILRKYSAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide](/img/structure/B2845703.png)
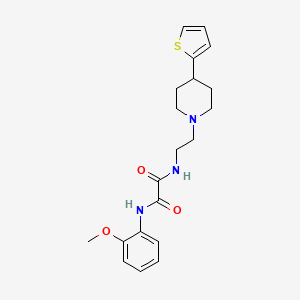
![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)
![(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2845706.png)
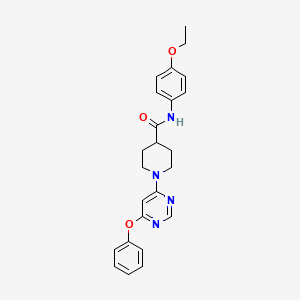
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)
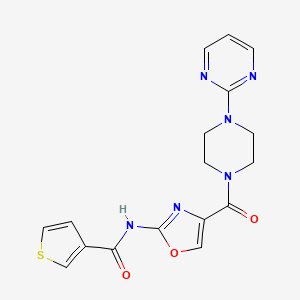
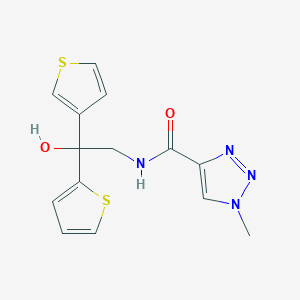
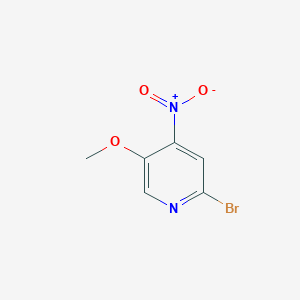
![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)
